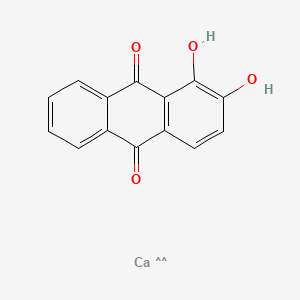
Pigment red 83
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pigment Red 83, also known as Alizarin Crimson, is a synthetic organic pigment belonging to the anthraquinone class. It is widely used in various applications due to its rich blue-red hue and excellent transparency. This pigment was developed as a replacement for the natural dye Rose Madder, which was derived from the root of the madder plant .
准备方法
Synthetic Routes and Reaction Conditions: Pigment Red 83 is synthesized through a multi-step chemical process involving the reaction of anthraquinone with various reagents. The primary synthetic route involves the sulfonation of anthraquinone to produce anthraquinone-2-sulfonic acid, followed by its conversion to the corresponding anthraquinone-2-carboxylic acid. This intermediate is then subjected to a series of reactions, including nitration, reduction, and diazotization, to yield the final pigment .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactions under controlled conditions. The process typically includes the use of high-temperature reactors, continuous flow systems, and advanced purification techniques to ensure the consistency and quality of the pigment. The final product is often subjected to milling and surface treatment to enhance its dispersibility and stability in various applications .
化学反应分析
Types of Reactions: Pigment Red 83 undergoes several types of chemical reactions, including:
Oxidation: The pigment can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert the pigment into its corresponding hydroquinone forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products Formed: The major products formed from these reactions include various anthraquinone derivatives, hydroquinones, and substituted anthraquinones, each with distinct chemical and physical properties .
科学研究应用
Pigment Red 83 has a wide range of scientific research applications, including:
Chemistry: Used as a standard pigment in the study of organic synthesis and reaction mechanisms.
Biology: Employed in histological staining techniques to visualize cellular structures.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic marker.
Industry: Widely used in the production of inks, coatings, and plastics due to its excellent color properties and stability
作用机制
The mechanism of action of Pigment Red 83 involves its interaction with light and its ability to absorb and reflect specific wavelengths. At the molecular level, the pigment’s anthraquinone structure allows it to undergo various photochemical reactions, leading to the generation of reactive oxygen species. These reactive species can interact with biological molecules, making the pigment useful in photodynamic therapy and other biomedical applications .
相似化合物的比较
Pigment Red 83 is unique among red pigments due to its synthetic origin and specific chemical properties. Similar compounds include:
Rose Madder (Natural Rose Madder): A natural dye with similar color properties but less stability and lightfastness.
Naphthol Red (PR 5, PR 9, PR 112, PR 170, PR 188): Synthetic organic pigments with varying shades of red and different chemical structures.
Quinacridone Red (PR 209): A synthetic pigment known for its excellent lightfastness and vibrant color .
This compound stands out due to its rich blue-red hue, transparency, and versatility in various applications, making it a preferred choice in many scientific and industrial fields.
属性
InChI |
InChI=1S/C14H8O4.Ca/c15-10-6-5-9-11(14(10)18)13(17)8-4-2-1-3-7(8)12(9)16;/h1-6,15,18H; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYFCMSWQIMKMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)O)O.[Ca] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8CaO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104074-25-1 |
Source


|
| Record name | Pigment Red 83 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104074-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Anthracenedione, 1,2-dihydroxy-, calcium salt (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
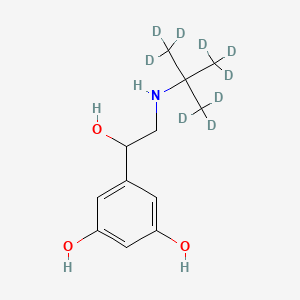

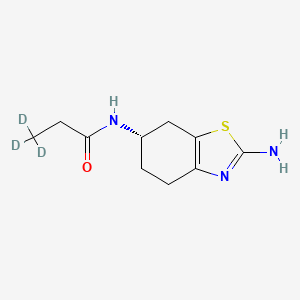

![2-[[2-chloro-4-[3-chloro-4-[[1-(4-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B563085.png)
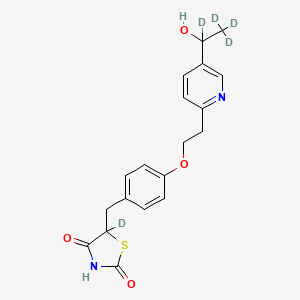
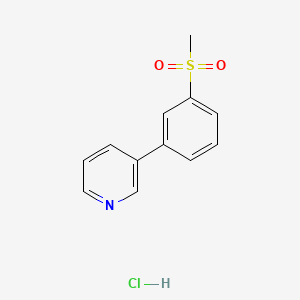
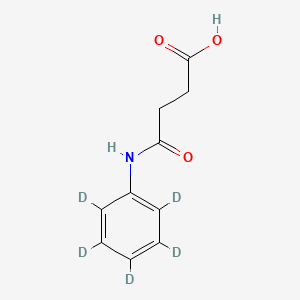


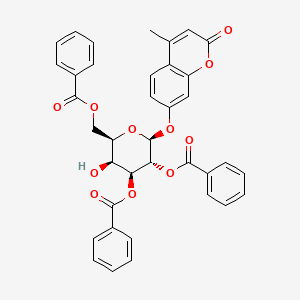

![Tert-butyl N-[(2S)-3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-YL)propan-2-YL]-N-methylcarbamate](/img/structure/B563102.png)
